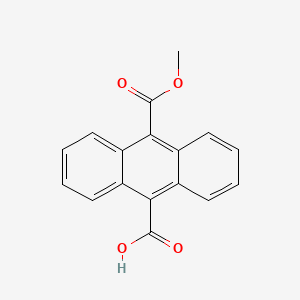
10-(Methoxycarbonyl)anthracene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Methoxycarbonyl)anthracene-9-carboxylic acid: is an organic compound with the molecular formula C17H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a methoxycarbonyl group and a carboxylic acid group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Methoxycarbonyl)anthracene-9-carboxylic acid typically involves the esterification of anthracene-9-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 10-(Hydroxymethyl)anthracene-9-carboxylic acid.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 10-(Methoxycarbonyl)anthracene-9-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of anthracene-based dyes and pigments.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong fluorescence properties. It helps in studying the interactions of biomolecules and cellular components.
Medicine: While direct medical applications are limited, derivatives of anthracene compounds have been explored for their potential anticancer and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism by which 10-(Methoxycarbonyl)anthracene-9-carboxylic acid exerts its effects is primarily related to its ability to participate in various chemical reactions. The methoxycarbonyl and carboxylic acid groups can undergo nucleophilic and electrophilic reactions, respectively, allowing the compound to interact with a wide range of molecular targets. In biological systems, its fluorescence properties enable it to act as a probe, binding to specific biomolecules and providing insights into their structure and function.
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Anthracene-9-carboxaldehyde: Features an aldehyde group instead of a methoxycarbonyl group, resulting in different chemical behavior.
Uniqueness: 10-(Methoxycarbonyl)anthracene-9-carboxylic acid is unique due to the presence of both a methoxycarbonyl and a carboxylic acid group on the anthracene core. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
10-methoxycarbonylanthracene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-17(20)15-12-8-4-2-6-10(12)14(16(18)19)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADOSGGPAPAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,9S,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B11743579.png)
amine](/img/structure/B11743580.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743585.png)

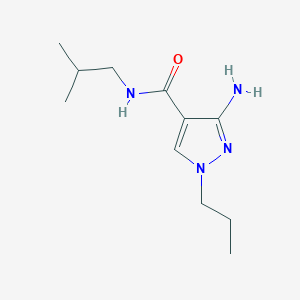
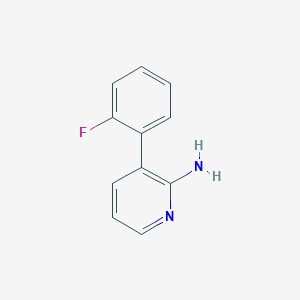
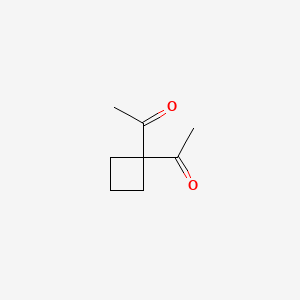
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743610.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743620.png)
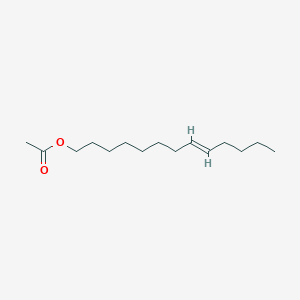
![[(3-Fluorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11743640.png)
![[(3-Nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B11743646.png)
![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743654.png)
